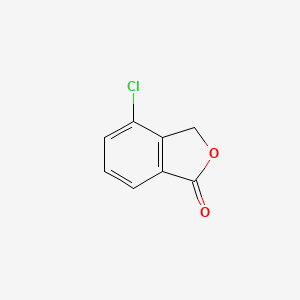

4-Chlorophthalide

CAS No.: 52010-22-7

Cat. No.: VC2504044

Molecular Formula: C8H5ClO2

Molecular Weight: 168.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52010-22-7 |

|---|---|

| Molecular Formula | C8H5ClO2 |

| Molecular Weight | 168.57 g/mol |

| IUPAC Name | 4-chloro-3H-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 |

| Standard InChI Key | PLBDNGRGWFOSCH-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=CC=C2Cl)C(=O)O1 |

| Canonical SMILES | C1C2=C(C=CC=C2Cl)C(=O)O1 |

Introduction

Chemical Structure and Properties

Molecular Information

4-Chlorophthalide possesses the following molecular characteristics:

| Parameter | Value |

|---|---|

| CAS Number | 52010-22-7 |

| Molecular Formula | C8H5ClO2 |

| Molecular Weight | 168.58 g/mol |

| IUPAC Name | 4-chloro-3H-2-benzofuran-1-one |

| InChI | InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 |

| InChI Key | PLBDNGRGWFOSCH-UHFFFAOYSA-N |

The structural arrangement features a chlorine atom at the 4-position of the phthalide core, which consists of a benzene ring fused with a lactone ring .

Physical Properties

4-Chlorophthalide typically appears as a crystalline solid with the following physical properties:

| Property | Description/Value |

|---|---|

| Physical State | Crystalline solid |

| Color | Not explicitly stated in literature, likely white to off-white |

| Melting Point | Approximately 99°C (based on related compounds) |

| Solubility | Moderately soluble in organic solvents; limited solubility in water |

| Storage Conditions | Sealed in dry conditions at room temperature |

Chemical Properties

The chemical reactivity of 4-Chlorophthalide is primarily determined by its functional groups:

-

The lactone moiety can undergo ring-opening reactions with nucleophiles

-

The chlorine substituent serves as a potential site for substitution reactions

-

Like most lactones, it can hydrolyze in the presence of water under appropriate conditions

-

The aromatic ring can participate in typical electrophilic aromatic substitution reactions, with reactivity influenced by the chlorine substituent

| Synthetic Approach | Starting Material | Key Reagents | Conditions |

|---|---|---|---|

| Direct Chlorination | Phthalide | Cl2 or N-chlorosuccinimide | Controlled temperature, Lewis acid catalyst |

| Reduction of Anhydride | 4-Chlorophthalic anhydride | Selective reducing agents | Controlled conditions to prevent over-reduction |

| Cyclization | 4-Chlorophthalic acid | Reducing agents, dehydrating agents | Selective reduction followed by cyclization |

Applications and Uses

4-Chlorophthalide finds applications in various fields, particularly in organic synthesis and pharmaceutical development:

Pharmaceutical Applications

4-Chlorophthalide serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The chlorine substituent provides a reactive handle for further functionalization, making it useful in constructing more complex molecular architectures with potential biological activities .

Agrochemical Applications

In the agrochemical industry, 4-Chlorophthalide and its derivatives are utilized in developing pesticides and herbicides. The heterocyclic structure combined with the chlorine substituent contributes to specific biological activities against target organisms .

Chemical Research

In chemical research, 4-Chlorophthalide serves as a model compound for studying various organic reactions and mechanisms. It is particularly valuable for investigating the effects of substituents on the reactivity of heterocyclic systems .

Related Compounds and Derivatives

4-Chlorophthalide belongs to a family of related compounds with similar structures but distinct properties and applications:

Structural Analogs

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| Phthalide | 87-41-2 | C8H6O2 | Lacks chlorine substituent |

| 3-Chlorophthalide | Not available | C8H5ClO2 | Chlorine at 3-position instead of 4-position |

| 4-Bromophthalide | Not available | C8H5BrO2 | Contains bromine instead of chlorine |

Research and Development

Recent research on 4-Chlorophthalide and related compounds has focused on several key areas:

Synthetic Methodology Development

Researchers are continually developing improved synthetic routes to 4-Chlorophthalide with higher yields, greater selectivity, and more environmentally friendly conditions. Recent approaches emphasize green chemistry principles, including catalytic methods and reduced waste generation .

Pharmaceutical Applications

Current research explores the potential of 4-Chlorophthalide derivatives in developing novel pharmaceutical agents. The heterocyclic structure serves as a scaffold for designing compounds with targeted biological activities .

Structure-Activity Relationship Studies

Structure-activity relationship studies involving 4-Chlorophthalide derivatives aim to understand how structural modifications affect biological activity. This research guides the design of more potent and selective compounds for various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume